molecular formula C24H26FN3O3S2 B11230459 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11230459
M. Wt: 487.6 g/mol
InChI Key: GZZQZJOSGQWQAN-UHFFFAOYSA-N
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Description

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an azepane sulfonyl group, a methylquinoline moiety, and a fluorophenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline ring, sulfonylation, and subsequent coupling with the fluorophenylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26FN3O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H26FN3O3S2/c1-17-14-24(32-16-23(29)26-19-8-6-18(25)7-9-19)27-22-11-10-20(15-21(17)22)33(30,31)28-12-4-2-3-5-13-28/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,26,29)

InChI Key

GZZQZJOSGQWQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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